(2,3-Difluoropyridin-4-yl)methanamine
Description
(2,3-Difluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative with a methanamine substituent at the 4-position of the pyridine ring. Its molecular formula is C₈H₁₀ClF₃N₂ in its hydrochloride salt form, with a molecular weight of 226.63 g/mol . Fluorine substituents are known to enhance metabolic stability and modulate lipophilicity, making this compound relevant in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C6H6F2N2 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(2,3-difluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6F2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3,9H2 |
InChI Key |
BUQZUYVKZJVILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)F)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine Substitution and Catalytic Reduction Route
A patented method describes the preparation of 2-aminopyridine derivatives closely related to (2,3-Difluoropyridin-4-yl)methanamine:
Step (i): Hydrazine substitution
React 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate in a C1-C4 alkyl alcohol solvent (e.g., n-propanol) at 50–150 °C for 2–10 hours to obtain 2-hydrazino-3-substituted-5,6-difluoropyridine.Step (ii-a): Catalytic hydrogenation
Reduce the hydrazino intermediate with hydrogen gas in the presence of Raney nickel catalyst at 10–35 °C for 10–30 hours to yield the 2-aminopyridine derivative.Starting material preparation
The 3-substituted-2,5,6-trifluoropyridine is prepared by defluorinating 3-substituted-2,4,5,6-tetrafluoropyridine using aqueous ammonia and zinc catalyst.Reagent equivalents and solvent volumes
Hydrazine monohydrate: 3–15 equivalents (preferably 3–8)
Raney nickel: 2–15 equivalents (preferably 5–12)
Solvent: 3–15 fold by weight for hydrazine step; 20–40 fold for hydrogenation stepYields and purity
The method yields high purity 2-aminopyridine derivatives under mild conditions avoiding high pressure and temperature.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent (fold wt) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| (i) | Hydrazine monohydrate, n-propanol | 50–150 | 2–10 | 3–15 | ~85 | Substitution of fluorine |
| (ii) | H2, Raney nickel, alkyl alcohol | 10–35 | 10–30 | 20–40 | High | Reduction to amine |
This approach is widely regarded as efficient and scalable for fluorinated aminopyridines.
Nucleophilic Aromatic Substitution (SNAr) on Polyfluoropyridines
Selective substitution of fluorines on polyfluoropyridines by nucleophiles such as amines or hydrazine is a key step:
- Use of pentafluoropyridine derivatives as starting materials.
- Controlled lithiation and nucleophilic substitution to introduce amino groups.
- Optimization to minimize side reactions like dilithiation or coupling.
This method is useful for preparing fluorinated pyridine derivatives with precise substitution patterns.
Comparative Analysis of Methods
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: (2,3-Difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
(2,3-Difluoropyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,3-Difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine
- Structure : A pyridine derivative with a trifluoroethoxy group at position 3 and a methanamine group at position 3.
- Molecular Weight : 206.17 g/mol (free base) vs. 226.63 g/mol (target compound) .
- Key Differences :
- The trifluoroethoxy group introduces steric bulk and electron-withdrawing effects compared to the difluoro substituents in the target compound.
- Lower molecular weight may improve bioavailability but reduce binding affinity due to fewer halogen interactions.
- Physicochemical Properties : Liquid at 4°C, suggesting higher volatility compared to the hydrochloride salt form of the target compound .
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine
- Structure : Contains an imidazothiazole ring and a methylsulfonylphenyl group.
- The imidazothiazole moiety offers a larger aromatic surface for receptor binding, contrasting with the simpler pyridine scaffold .
- Biological Activity : Reported IC₅₀ values of 1.2–1.4 μM for enzyme inhibition, suggesting potent activity that fluorinated analogs might match or exceed with optimized substituents .
[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine
- Structure : Combines a pyrrolidine ring with a difluorophenyl group.
- Key Differences :
- The secondary amine in pyrrolidine alters basicity (pKa) compared to the primary amine in the target compound, affecting protonation states in physiological environments.
- The difluorophenyl group mimics electronic effects of the difluoropyridine but lacks the pyridine’s nitrogen-based polarity .
Biological Activity
Introduction
(2,3-Difluoropyridin-4-yl)methanamine is a pyridine derivative notable for its diverse biological activities. This compound, characterized by the presence of two fluorine atoms at the 2nd and 3rd positions of the pyridine ring and a methanamine group at the 4th position, has garnered attention in pharmaceutical research due to its potential therapeutic applications.
The molecular formula of this compound is with a hydrochloride salt form often used in studies. The unique structure enhances its interaction with biological targets, making it a valuable compound in drug development.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆F₂N₂·HCl |
| Molecular Weight | 164.58 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
The mechanism of action involves binding to specific enzymes or receptors, thereby altering their activity. The fluorine substitutions enhance the compound's stability and binding affinity, making it effective in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes crucial for bacterial cell wall synthesis.
- Receptor Binding : It interacts with receptors involved in signaling pathways related to cancer cell proliferation.
Antibacterial Efficacy
In studies assessing antibacterial properties, this compound exhibited submicromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism identified involved inhibition of specific bacterial enzymes essential for cell wall synthesis.
Cancer Cell Line Studies
Research comparing various pyridine derivatives indicated that this compound showed significant selectivity towards cancer cell lines over non-cancerous cells. This selectivity is attributed to its interference with signaling pathways that regulate cell proliferation, suggesting potential applications in cancer therapeutics.
Case Studies
- Antibacterial Activity : A study demonstrated that this compound effectively inhibited MRSA growth through enzyme inhibition.
- Cancer Research : Comparative analyses revealed that this compound selectively targets cancer cells, indicating its potential as an anticancer agent.
Drug Development
The compound is under investigation as a precursor for drug candidates targeting various diseases due to its favorable biological properties. Its ability to interact with multiple biological pathways positions it as a promising candidate in medicinal chemistry.
Material Science
Beyond biological applications, this compound is being explored for its utility in developing new materials with specific electronic properties.
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique attributes of this compound:
| Compound | Binding Affinity | Biological Activity |
|---|---|---|
| (2-Chloropyridin-4-yl)methanamine | Moderate | Limited antibacterial activity |
| (3,5-Difluoropyridin-2-yl)methanamine | High | Potential anticancer activity |
| This compound | High | Strong antibacterial and anticancer activity |
The presence of fluorine atoms at the 2nd and 3rd positions enhances binding affinity and stability compared to other derivatives.
Q & A
Basic: What are the optimal synthetic routes for (2,3-Difluoropyridin-4-yl)methanamine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 2,3-difluoro-4-chloropyridine) can undergo amination with methylamine under controlled conditions. Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-amine bond formation .
- Temperature : Reactions at 80–100°C in anhydrous solvents (e.g., DMF or THF) improve yields by minimizing side reactions .
- Protection/deprotection : The methanamine group may require Boc protection to prevent undesired interactions during fluorination steps .
Yield optimization often involves iterative adjustment of stoichiometry and reaction time, validated by LC-MS or HPLC purity checks.
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electronic environment of the pyridine ring and methanamine group. Key steps include:
- Electrostatic potential mapping : Identifies electron-deficient regions (e.g., fluorinated C2/C3 positions) prone to nucleophilic attack .
- Transition state analysis : Predicts activation barriers for SNAr (nucleophilic aromatic substitution) pathways, guiding solvent selection (e.g., polar aprotic solvents lower energy barriers) .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
Methodological Answer:
- ¹⁹F NMR : Peaks at δ ~-110 to -120 ppm confirm the presence and position of fluorine atoms on the pyridine ring .
- ¹H NMR : The methanamine proton (CH₂NH₂) appears as a triplet at δ ~3.2–3.5 ppm, split by adjacent NH₂ protons .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 158.05 [M+H]⁺ (C₆H₇F₂N₂) validates the molecular formula .
- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹) confirm functional groups .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, cell lines) to control variability .
- Purity validation : Use HPLC (>95% purity) to rule out confounding effects from synthesis byproducts .
- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., mono- vs. di-fluorination) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference data from PubChem or ChEMBL to identify trends in activity against specific targets (e.g., kinases) .
Basic: What are the common functionalization reactions of this compound, and how do substituents affect its physicochemical properties?
Methodological Answer:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing lipophilicity (logP increases by ~1–2 units) .
- Alkylation : Introduce alkyl groups (e.g., benzyl bromide) to the amine, improving metabolic stability but potentially reducing solubility .
- Electrophilic substitution : Fluorine atoms direct incoming electrophiles to the C5 position of the pyridine ring, altering electronic properties .
Physicochemical profiling (e.g., LogD₇.₄, pKa) via shake-flask or potentiometric titration guides derivative selection .
Advanced: How does the electronic environment of the pyridine ring influence binding affinity to biological targets?
Methodological Answer:
- Electron-withdrawing effects : The 2,3-difluoro substitution reduces ring electron density, enhancing hydrogen bonding with target residues (e.g., kinase ATP pockets) .
- Charge distribution : DFT-derived Mulliken charges predict nucleophilic regions for covalent inhibitor design .
- Comparative studies : Replace fluorine with chlorine or hydrogen to quantify electronic contributions to binding (ΔΔG calculations) .
Basic: What are the stability considerations for storing this compound, and how should degradation products be analyzed?
Methodological Answer:
- Storage : Store at -20°C under argon in amber vials to prevent oxidation and photodegradation .
- Degradation analysis : Use LC-MS to detect hydrolyzed products (e.g., pyridine-4-carboxylic acid) or dimerization byproducts .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via TLC or NMR for amine group integrity .
Advanced: What in silico methods predict the pharmacokinetic properties of this compound-based drug candidates?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30%), blood-brain barrier penetration (BBB score), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate membrane permeation (e.g., POPC bilayers) to assess passive diffusion rates .
- Metabolite prediction : GLORY or Meteor software identifies potential Phase I/II metabolites (e.g., N-oxidation or glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
